molecular formula C13H17N3S B4835265 4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4835265
M. Wt: 247.36 g/mol
InChI Key: PIYZWEZUOQOZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been studied extensively in the field of scientific research. It is a member of the triazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been shown to act as a potent inhibitor of various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potent inhibitory activity and its potential applications in the treatment of various diseases. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the further study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the study of its potential side effects and toxicity is also an important area for future research.

Scientific Research Applications

4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied extensively in the field of scientific research. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

4-butyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-3-4-8-16-12(14-15-13(16)17)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYZWEZUOQOZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
Reactant of Route 4
4-butyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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